![molecular formula C14H10N2O2 B12462801 3-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}benzonitrile](/img/structure/B12462801.png)
3-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]BENZONITRILE is a chemical compound known for its unique structure and properties It is a Schiff base derived from the condensation of 3,4-dihydroxybenzaldehyde and 3-aminobenzonitrile Schiff bases are compounds containing a functional group that is a nitrogen atom connected to a carbon atom via a double bond, with the carbon atom also bonded to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]BENZONITRILE typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 3-aminobenzonitrile. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]BENZONITRILE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The imine group (C=N) can be reduced to form an amine (C-NH).
Substitution: The nitrile group (C≡N) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
3-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]BENZONITRILE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its potential antioxidant and antimicrobial activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]BENZONITRILE involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antimicrobial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis. In medicinal applications, it may exert its effects by modulating specific signaling pathways involved in inflammation and cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
3-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]BENZAMIDE: Similar structure but with an amide group instead of a nitrile group.
3-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]BENZOIC ACID: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
3-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]BENZONITRILE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyl and nitrile groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H10N2O2 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
3-[(3,4-dihydroxyphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H10N2O2/c15-8-10-2-1-3-12(6-10)16-9-11-4-5-13(17)14(18)7-11/h1-7,9,17-18H |
Clave InChI |
BUCMAJIKBMRFDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N=CC2=CC(=C(C=C2)O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B12462722.png)
![methyl {[4-ethyl-5-(4-{[(2-methylphenyl)carbonyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12462724.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide](/img/structure/B12462736.png)
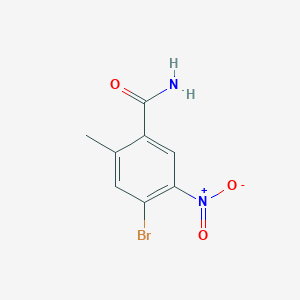
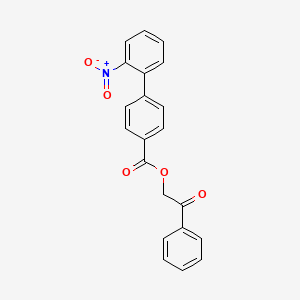
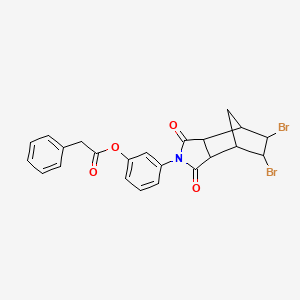
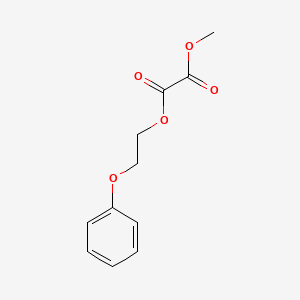
![4,5,6,7-Tetrachloro-2-[2-chloro-5-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462765.png)


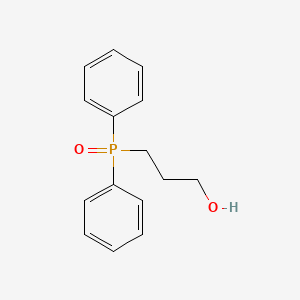
![5,5'-carbonylbis[2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B12462790.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12462798.png)
![ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462805.png)
